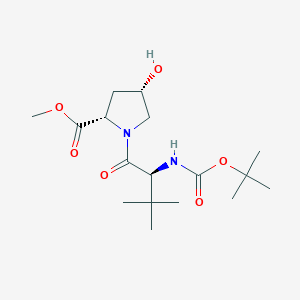
2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a pyridin ring, and a thiophen ring . These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to determine the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Novel Pyridine Derivatives as CB2 Agonists
Research on novel pyridine derivatives, including those structurally related to "2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide," has led to the discovery of potent and selective CB2 cannabinoid receptor agonists. These compounds show promise for therapeutic use, exhibiting in vivo efficacy in rat models of neuropathic pain after oral administration (Chu et al., 2009).
Heterocyclic Synthesis and Fused Derivatives
Compounds similar to "2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide" have been utilized in the expeditious synthesis of thienopyridines and other fused heterocyclic derivatives. These synthetic approaches highlight the versatility of these compounds in creating complex molecular structures with potential for various applications (Harb et al., 2006).
Anticonvulsant Activity
The design and synthesis of hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, structurally related to the query compound, have been investigated for their anticonvulsant activity. These studies have identified compounds with promising anticonvulsant properties, contributing to the development of new therapeutic agents for epilepsy and related disorders (Kamiński et al., 2016).
Synthesis and Biological Evaluation of Pyridine and Fused Pyridine Derivatives
The synthesis of new series of pyridine and fused pyridine derivatives, which are structurally related to "2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide," has been explored. These studies focus on creating compounds with potential applications in various fields, including medicinal chemistry (Al-Issa, 2012).
Anti-Viral Activities
Research into compounds like "2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide" has also extended into the exploration of their anti-viral activities. Synthesis and evaluation of such compounds have identified candidates with promising antiviral activity, highlighting the potential for therapeutic applications in combating viral infections (Flefel et al., 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The compound may bind to its target, causing conformational changes that affect the target’s function.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzyme catalysis, and gene expression . The compound’s effect on these pathways can lead to downstream effects on cellular processes.
Pharmacokinetics
The compound may be distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its targets, leading to changes in cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of the environment, as pH can influence the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the compound’s stability may be affected by temperature and light exposure.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-18(16-7-4-3-5-8-16)20(23)22-13-15-11-17(14-21-12-15)19-9-6-10-24-19/h3-12,14,18H,2,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXVPOLWXNBMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)
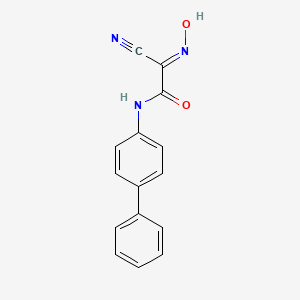
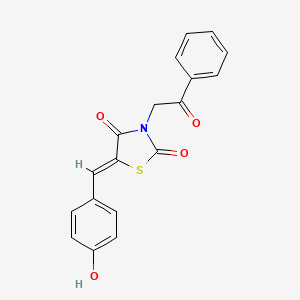
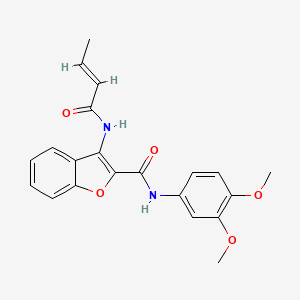
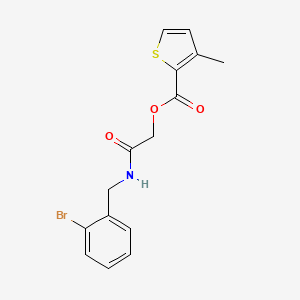

![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)
![3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2863540.png)
![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2863543.png)
![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)
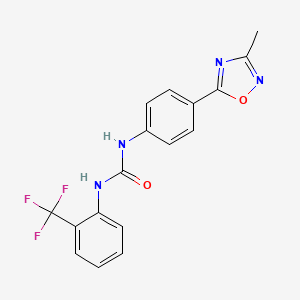
![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)
![5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2863550.png)
